
4-bromo-N'-(3-bromo-4,5-diethoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-(3-bromo-4,5-diethoxybenzylidene)benzenesulfonohydrazide, commonly known as BBBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBSH is a hydrazide derivative that has a sulfonohydrazide group attached to a benzene ring, which makes it an interesting compound for research purposes.
Mécanisme D'action
The mechanism of action of BBBSH is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BBBSH also acts as a fluorescent probe for detecting metal ions by chelating with the metal ions and forming a complex.
Biochemical and Physiological Effects:
BBBSH has been shown to have anticancer properties by inhibiting the growth of cancer cells. BBBSH induces apoptosis in cancer cells by activating the caspase pathway. BBBSH has also been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BBBSH is its ability to inhibit the growth of cancer cells and induce apoptosis. BBBSH can be used as a potential candidate for cancer therapy. BBBSH also has fluorescent properties, which makes it a useful probe for detecting metal ions. One of the limitations of BBBSH is its low solubility in water, which makes it challenging to use in biological experiments.
Orientations Futures
There are several future directions for the research on BBBSH. One of the potential applications of BBBSH is in the field of cancer therapy. Further studies are needed to determine the efficacy of BBBSH in treating different types of cancers. BBBSH can also be studied for its potential application in the field of sensors, where it can be used as a fluorescent probe for detecting metal ions. Further studies are also needed to improve the solubility of BBBSH in water, which can make it more suitable for biological experiments.
Conclusion:
In conclusion, BBBSH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBSH has been studied extensively for its anticancer properties and its ability to act as a fluorescent probe for detecting metal ions. Further studies are needed to determine the efficacy of BBBSH in treating different types of cancers and to improve its solubility in water. BBBSH has the potential to be a useful compound for various applications in the future.
Méthodes De Synthèse
The synthesis of BBBSH involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-bromo benzenesulfonyl hydrazide in the presence of a catalyst. The reaction yields BBBSH as a yellow solid, which can be purified by recrystallization. The purity of BBBSH can be confirmed by various spectroscopic techniques, such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
BBBSH has been studied extensively for its potential applications in various fields. One of the significant applications of BBBSH is in the field of medicine, where it has been shown to have anticancer properties. BBBSH inhibits the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for cancer therapy. BBBSH has also been studied for its potential application in the field of sensors, where it can be used as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O4S/c1-3-24-16-10-12(9-15(19)17(16)25-4-2)11-20-21-26(22,23)14-7-5-13(18)6-8-14/h5-11,21H,3-4H2,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDWKEMIQNOJEA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
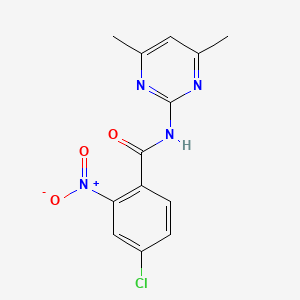
![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
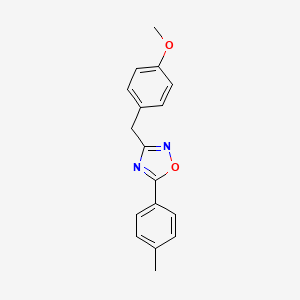
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
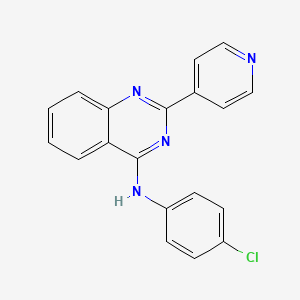
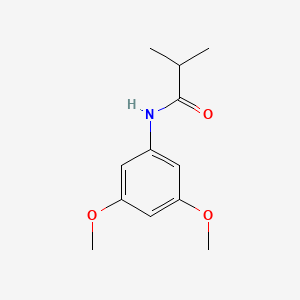
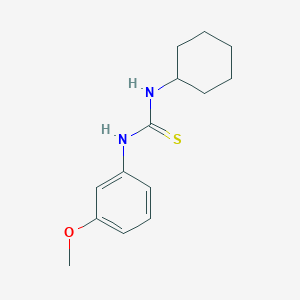

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)